VH032
Overview
Description
VH032 is a small molecule ligand designed to bind to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, responsible for the degradation of hypoxia-inducible factor (HIF) proteins under normoxic conditions . This compound is commonly used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that can induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system .
Scientific Research Applications
VH032 has several scientific research applications, particularly in the field of targeted protein degradation. Some of its applications include:
Preparation Methods
The synthesis of VH032 involves several steps, starting from commercially available materials. One of the key steps is the C–H arylation of 4-methylthiazole, which can be performed using palladium acetate or Pd-PEPPSI-IPr as catalysts . The synthetic route typically includes the following steps:
- Protection of the benzylic amine using N-Boc-L-4-hydroxyproline.
- Arylation of 4-methylthiazole.
- Deprotection of the benzylic amine.
- Amidation reaction to form the final product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis can be scaled up to produce multigram quantities with overall yields of around 56% .
Chemical Reactions Analysis
VH032 undergoes various chemical reactions, including:
Substitution Reactions: The primary amine functional handle allows for easy conjugation to a target protein ligand.
Amidation Reactions: Formation of amide bonds during the synthesis process.
Arylations: Key step in the synthesis involving the arylation of 4-methylthiazole.
Common reagents used in these reactions include palladium acetate, N-Boc-L-4-hydroxyproline, and various solvents suitable for the reaction conditions . The major products formed from these reactions are intermediates leading to the final this compound compound .
Mechanism of Action
VH032 exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding inhibits the interaction between VHL and hypoxia-inducible factor (HIF) proteins, leading to the stabilization of HIF proteins under normoxic conditions . The molecular targets involved include the VHL protein and HIF proteins, and the pathway involves the ubiquitin-proteasome system .
Comparison with Similar Compounds
VH032 is often compared with other VHL ligands such as VH298 and VH101. These compounds share similar mechanisms of action but differ in their binding affinities and specific applications . VH298, for example, is a more potent inhibitor of the VHL-HIF interaction and has been shown to increase VHL protein levels more effectively than this compound . VH101, on the other hand, is used in the development of PROTACs targeting different proteins .
Similar compounds include:
VH298: A more potent VHL inhibitor.
VH101: Used in the development of PROTACs targeting different proteins.
This compound stands out due to its specific design for easy conjugation to target protein ligands, making it a versatile tool in the development of PROTACs .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIEZBZIUKYOG-SVFBPWRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.